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molecular formula C10H9NO3 B8764166 5-Formyl-2,3-dimethoxybenzonitrile

5-Formyl-2,3-dimethoxybenzonitrile

Cat. No. B8764166
M. Wt: 191.18 g/mol
InChI Key: MBSQQVBEWZOIJB-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A mixture containing 2.5 g of 3,4-dimethoxy-5-bromobenzaldehyde and 1.0 g of cuprous cyanide in N-methylpyrrolidone was refluxed for 2 h. Water was added and the solution was extracted with dichloromethane. The solvent was evaporated in vacuo. Yield 1.55 g (81%), m.p. 109°-112° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9](Br)[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].O.[CH3:15][N:16]1CCCC1=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:15]#[N:16])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)Br
Name
cuprous cyanide
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=O)C=C(C1OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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